![molecular formula C32H26N4O3S2 B2814013 N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide CAS No. 325987-90-4](/img/structure/B2814013.png)

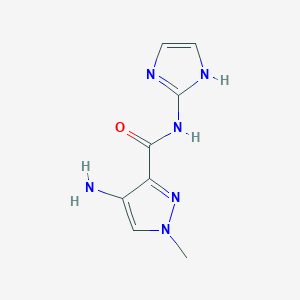

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in drug discovery .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole core, which consists of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .科学的研究の応用

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity. For instance, novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles have shown activity against different types of cancer lines. These compounds were screened for their in vitro anticancer activity towards 60 human cancer cell lines, with many exhibiting remarkable activity (Waghmare et al., 2013).

Antioxidant and Antibacterial Properties

New series of benzothiazole derivatives have been synthesized and shown to possess antioxidant and antibacterial activities. These compounds were evaluated for their ability to scavenge free radicals and showed moderate to significant activity, indicating potential as templates for the development of new bioactive compounds (Ahmad et al., 2012). Additionally, N'-arylmethylidene benzothiazine derivatives demonstrated potential antioxidant and antibacterial activities, underscoring the versatility of benzothiazole frameworks in medicinal chemistry (Ahmad et al., 2010).

Fluorescent Probes

Benzothiazole derivatives have been utilized in the development of fluorescent probes. These compounds show excited state intra-molecular proton transfer pathways, resulting in single absorption and dual emission characteristics, making them suitable for various spectroscopic applications (Padalkar et al., 2011). The ability to emit in various colors and their thermal stability up to 200°C highlight their potential in materials science and biological labeling.

Corrosion Inhibition

In the field of material science, benzothiazole derivatives have shown promise as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies and can adsorb onto surfaces through physical and chemical means, suggesting their utility in protecting metals from corrosion (Hu et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O3S2/c1-17-13-19(3)27-25(15-17)40-31(33-27)35-29(37)21-5-9-23(10-6-21)39-24-11-7-22(8-12-24)30(38)36-32-34-28-20(4)14-18(2)16-26(28)41-32/h5-16H,1-4H3,(H,33,35,37)(H,34,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFZIKSDRHBKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(C=C(C=C6S5)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide](/img/structure/B2813932.png)

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)

![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)